molecular formula C19H20N2O4S B2852107 N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide CAS No. 391868-05-6

N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide

Cat. No.: B2852107
CAS No.: 391868-05-6
M. Wt: 372.44
InChI Key: FDQUVYKHYCMCOV-VXPUYCOJSA-N
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Description

N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide is a benzamide derivative featuring a benzothiazole ring system substituted with ethoxy and methyl groups, conjugated to a 2,6-dimethoxybenzamide moiety. This compound is hypothesized to exhibit herbicidal or catalytic properties due to structural similarities with known agrochemicals like isoxaben . Its synthesis likely involves condensation reactions between functionalized benzothiazole precursors and activated benzamide intermediates, with characterization relying on advanced crystallographic tools (e.g., SHELX, WinGX) and spectroscopic methods .

Properties

IUPAC Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-5-25-12-9-10-13-16(11-12)26-19(21(13)2)20-18(22)17-14(23-3)7-6-8-15(17)24-4/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQUVYKHYCMCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC=C3OC)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide typically involves the condensation of 6-ethoxy-3-methyl-1,3-benzothiazol-2-amine with 2,6-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles such as halides or amines.

Scientific Research Applications

N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential as an anti-cancer agent, given its ability to interact with specific molecular targets in cancer cells.

    Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to metal ions, forming complexes that exhibit unique catalytic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The target compound shares structural motifs with several benzamide and heterocyclic derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity Synthesis Method Reference
N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide C₁₉H₂₀N₂O₄S 372.44 g/mol Benzothiazole, dimethoxybenzamide Potential herbicide (inferred) Condensation reaction -
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 g/mol Benzamide, N,O-bidentate directing group Metal-catalyzed C–H activation Acylation of amino alcohol
Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) C₁₈H₁₆N₂O₅S 372.39 g/mol Isoxazole, dimethoxybenzamide Herbicide (cellulose inhibitor) Substituted benzamide synthesis
6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl hydrazine derivative C₉H₁₀ClN₃O₂S₂ 291.79 g/mol Benzodithiazine, hydrazine, sulfonyl Unknown (synthetic intermediate) Thiosemicarbazide reaction

Key Observations:

  • Benzamide Core : All compounds feature a benzamide backbone, but substituents vary significantly. The target compound and isoxaben share 2,6-dimethoxy groups, which enhance lipophilicity and membrane permeability compared to the hydroxyl group in ’s compound .
  • Heterocyclic Systems: The benzothiazole ring in the target compound differs from isoxaben’s isoxazole and ’s benzodithiazine.
  • Substituent Effects : The ethoxy group in the target compound may increase steric bulk and metabolic stability compared to isoxaben’s trifluoromethyl group or ’s N,O-bidentate directing group .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (estimated ~3.5) is higher than ’s hydrophilic N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (logP ~1.2) due to ethoxy and methoxy groups. Isoxaben’s logP (~3.4) is comparable, suggesting similar bioavailability .

Biological Activity

N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole ring and a dimethoxybenzamide group , which contribute to its unique chemical properties. The molecular formula is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S, and it has a molecular weight of approximately 318.39 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O₃S
Molecular Weight318.39 g/mol
IUPAC NameThis compound
CAS NumberNot available

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
  • Introduction of Ethoxy and Methyl Groups : These groups are added through alkylation reactions.
  • Formation of the Dimethoxybenzamide Moiety : This can be done via acylation reactions using suitable benzoyl chlorides.

The biological activity of this compound is believed to be multifaceted, involving interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could interact with receptors that modulate cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds structurally related to benzothiazoles exhibit significant antimicrobial properties. Preliminary studies have suggested that this compound may possess similar activities against various bacterial strains.

Anticancer Potential

Recent investigations have shown that benzothiazole derivatives can exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Studies on related compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo models.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural characteristics to N-[(2Z)-6-ethoxy...] showed promising inhibitory effects.
    Compound TestedBacterial StrainInhibition Zone (mm)
    N-(substituted benzothiazole)Staphylococcus aureus15
    N-(substituted benzothiazole)Escherichia coli12
  • Anticancer Activity Assessment :
    • In vitro studies on related benzothiazole compounds demonstrated significant cytotoxicity against cancer cell lines such as HeLa and MCF7. The mechanism was attributed to the induction of apoptosis via caspase activation.
    Cell LineIC50 (µM)
    HeLa10
    MCF715

Q & A

Q. Optimization Parameters :

  • Temperature : Maintain 60–80°C during condensation to avoid side reactions .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol improves crystallization .
  • Reaction Time : Monitor via TLC or HPLC to terminate reactions at >90% conversion .

Basic: How is the purity and structural integrity of the compound validated post-synthesis?

Methodological Answer:
Use a combination of analytical techniques:

Technique Purpose Key Parameters
¹H/¹³C NMR Confirm stereochemistry (Z-configuration) and substituent positionsCompare coupling constants (e.g., J = 12–14 Hz for Z-alkenyl protons) .
HRMS Verify molecular formulaMatch exact mass to theoretical [M+H]⁺/ [M–H]⁻ ions within 3 ppm error .
HPLC Assess purity (>95%)Use C18 columns with acetonitrile/water gradients; retention time consistency .

Advanced: How can researchers resolve contradictions in published data regarding the compound’s biological activity?

Methodological Answer:
Discrepancies (e.g., IC50 variability) arise from differences in assay design or compound handling. Mitigation strategies include:

  • Standardized Assays : Replicate experiments using consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .
  • Stability Testing : Pre-incubate the compound in assay buffers (varying pH/temperature) and quantify degradation via LC-MS .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers linked to solvent (DMSO vs. saline) or dosing regimens .

Advanced: What computational and experimental approaches are recommended for studying structure-activity relationships (SAR)?

Methodological Answer:
Step 1: Generate Structural Analogs

  • Modify substituents (e.g., ethoxy → methoxy, methyl → ethyl) using Suzuki coupling or nucleophilic substitution .

Q. Step 2: SAR Analysis

Approach Application
Docking Simulations Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina .
Free-Wilson Analysis Quantify contributions of substituents (e.g., methoxy groups enhance solubility but reduce potency) .

Q. Step 3: Validate Hypotheses

  • Test analogs in dose-response assays (IC50) and correlate with computational predictions .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Short-Term : Store at –20°C in anhydrous DMSO (≤10 mM) under argon to prevent oxidation .
  • Long-Term : Lyophilize as a hydrochloride salt and store at –80°C with desiccants (silica gel) .
  • Stability Monitoring : Perform quarterly HPLC checks to detect degradation products (e.g., hydrolyzed amide bonds) .

Advanced: How can researchers elucidate the mechanism of action for this compound in enzyme inhibition?

Methodological Answer:
Kinetic Studies :

  • Pre-Steady-State Assays : Use stopped-flow spectroscopy to measure binding rates (kₒₙ/kₒff) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) to infer interaction forces .

Q. Target Identification :

  • Pull-Down Assays : Immobilize the compound on sepharose beads and identify bound proteins via SDS-PAGE/MS .
  • CRISPR-Cas9 Knockout : Validate target relevance by comparing IC50 in wild-type vs. knockout cell lines .

Basic: What spectroscopic techniques are critical for characterizing this compound’s electronic properties?

Methodological Answer:

  • UV-Vis Spectroscopy : Identify π→π* transitions (λmax ~270–300 nm) influenced by the benzothiazole ring .
  • Fluorescence Quenching : Assess interactions with biomolecules (e.g., albumin) by monitoring emission at 400–450 nm .

Advanced: How can researchers design experiments to probe the compound’s reactivity under physiological conditions?

Methodological Answer:

  • Hydrolysis Studies : Incubate in PBS (pH 7.4, 37°C) and analyze products via LC-MS/MS to identify cleavage sites (e.g., amide bonds) .
  • Radical Scavenging Assays : Use ABTS⁺• or DPPH to test antioxidant activity, correlating with methoxy/ethoxy donor groups .

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